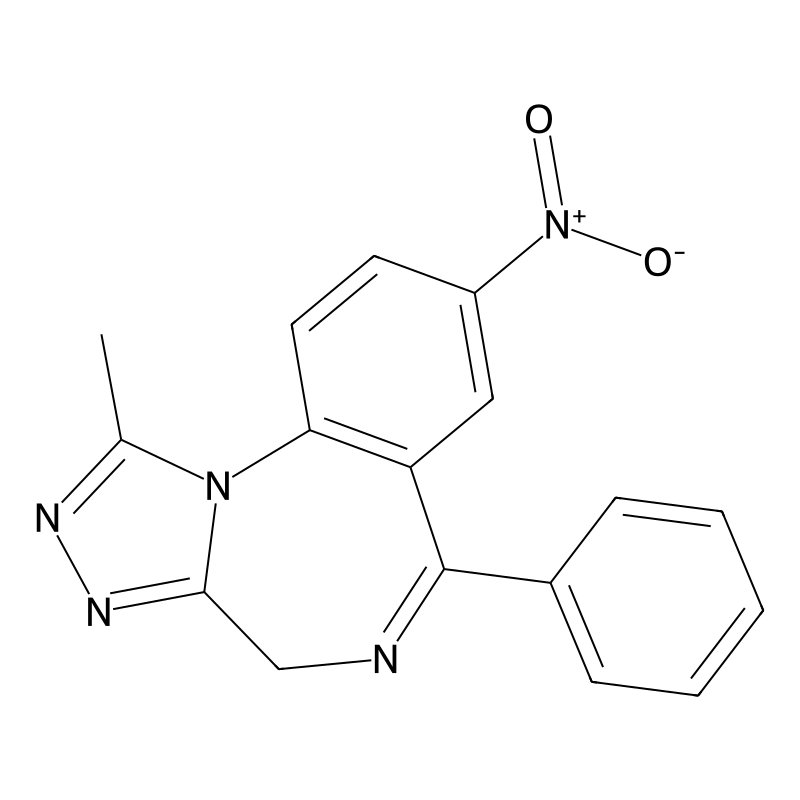Nitrazolam

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Nitrazolam is a synthetic compound belonging to the class of benzodiazepines, specifically characterized by its triazole ring structure. Its chemical formula is C₁₁H₈ClN₃O₂, and it is recognized for its psychoactive properties. Nitrazolam is often categorized as a designer drug, which means it has been synthesized to mimic the effects of traditional benzodiazepines while potentially evading legal restrictions. The compound has garnered attention due to its increasing presence in recreational drug markets and its association with various adverse effects and toxicities .
- Potential for dependence and addiction: Chronic use of benzodiazepines can lead to dependence and withdrawal symptoms upon cessation [].
- Impairment: Benzodiazepines can impair cognitive and motor function, which can be dangerous when operating machinery or driving [].
- Respiratory depression: In high doses, benzodiazepines can slow down breathing, potentially leading to respiratory depression or even death [].
- Increased risks when combined with other depressants: The use of benzodiazepines with other depressants, such as alcohol or opioids, can significantly heighten risks of overdose and death [].
Investigating Sleep Mechanisms:
Nitrazepam's sedative and hypnotic properties have made it a valuable tool in studying sleep mechanisms. Researchers have used it to:
- Understand the effects of benzodiazepines on sleep stages ()
- Explore the relationship between sleep and memory consolidation ()
- Investigate the impact of sleep deprivation on cognitive function after administration of Nitrazepam ()
Studying Anxiety and Fear:
Nitrazepam's anxiolytic (anxiety-reducing) effects have been explored in research on:
- Animal models of anxiety and fear conditioning ()
- The effectiveness of benzodiazepines in treating anxiety disorders in humans ()
Examining Dependence and Tolerance:
The potential for dependence and tolerance associated with Nitrazepam has been a topic of research. Studies have investigated:
- Formation of the Triazole Ring: The synthesis of nitrazolam involves the cyclization of a precursor compound that leads to the formation of the 1,2,4-triazolo ring, crucial for its biological activity.
- Hydrolysis: In aqueous environments, nitrazolam can hydrolyze, which may affect its potency and stability.
- Metabolic Reactions: In biological systems, nitrazolam is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may have different pharmacological activities .
Nitrazolam exhibits multiple biological activities primarily through its action on the gamma-aminobutyric acid (GABA) receptor system. Key aspects include:
- Anxiolytic Effects: Similar to other benzodiazepines, nitrazolam acts as an anxiolytic agent, reducing anxiety levels in users.
- Sedative Properties: It produces sedative effects that can lead to drowsiness and relaxation.
- Potential for Dependence: Due to its psychoactive effects, there is a risk of dependence and withdrawal symptoms upon cessation after prolonged use .
The synthesis of nitrazolam typically involves several steps:
- Starting Materials: The process begins with 2-amino-5-nitrobenzophenone.
- Cyclization Reaction: The key step involves cyclization to form the triazole ring using appropriate reagents under controlled conditions.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for analytical and research purposes .
Nitrazolam has limited legitimate medical applications but is primarily noted for:
- Research Use: It serves as a reference compound in toxicology and forensic studies due to its prevalence in illicit drug markets.
- Psychoactive Substance: It is often used recreationally for its sedative and anxiolytic effects despite legal restrictions in many jurisdictions .
Research on nitrazolam's interactions with other substances highlights potential risks:
- Drug Interactions: Co-administration with other central nervous system depressants can exacerbate sedative effects, leading to respiratory depression or overdose.
- Toxicological Studies: Studies have indicated that nitrazolam may interact adversely with alcohol and opioids, increasing the likelihood of severe side effects or fatalities .
Nitrazolam shares structural and functional similarities with several other compounds in the benzodiazepine class. Here are some notable comparisons:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Clonazolam | 1-methyl-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine | Higher potency; associated with severe toxicity reports |
| Flubromazolam | 1-methyl-8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine | Noted for long-lasting effects; potential for abuse |
| Diclazepam | 7-chloro-1-methyl-5-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]diazepine | Often used in research; similar anxiolytic properties |
Uniqueness of Nitrazolam
Nitrazolam's unique features include:
- A specific nitro group that may influence its pharmacodynamics compared to other benzodiazepines.
- Its rapid onset of action and relatively short duration of effects make it distinct among designer benzodiazepines.








